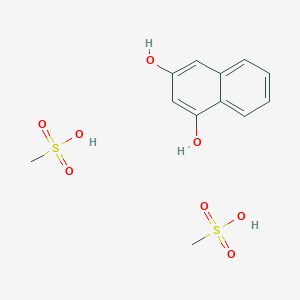
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with acetone in the presence of an acid catalyst . Another method includes the reaction of aminobenzophenones with methyl malonylchloride, followed by intramolecular nucleophilic substitution to form the benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound typically employs continuous flow synthesis techniques. This method allows for efficient and scalable production, ensuring high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated benzodiazepines
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine has a wide range of applications in scientific research:
Mécanisme D'action
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine exerts its effects primarily through modulation of GABA-A receptors. It interacts with at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparaison Avec Des Composés Similaires
- Diazepam
- Clonazepam
- Nitrazepam
- Oxazepam
- Fludiazepam
- Nordazepam
Comparison: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other benzodiazepines and contributes to its distinct pharmacological profile .
Propriétés
Numéro CAS |
140927-35-1 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
QGYMFOOELVGFAE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
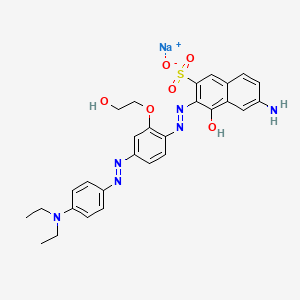
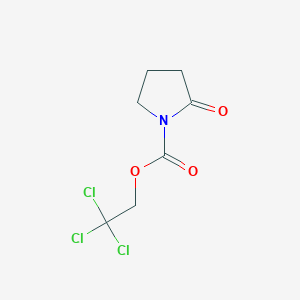
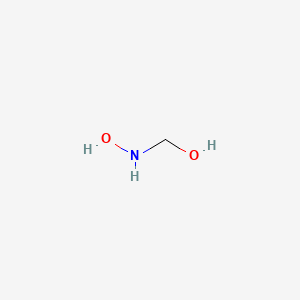
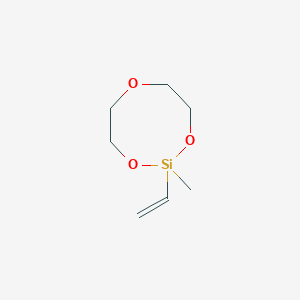


![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
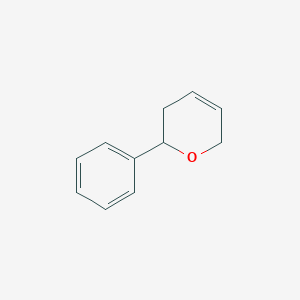
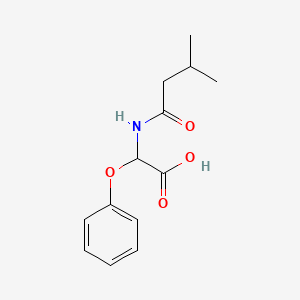
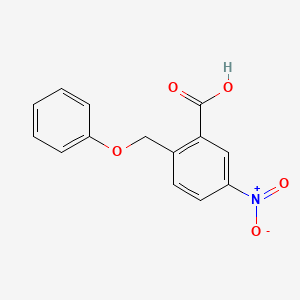
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
